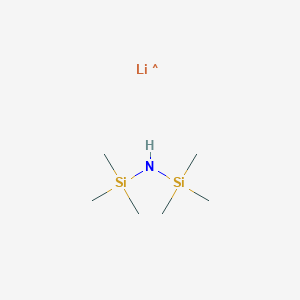

Lithium hexamethyldisilazane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H19LiNSi2 |

|---|---|

Molekulargewicht |

168.4 g/mol |

InChI |

InChI=1S/C6H19NSi2.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |

InChI-Schlüssel |

QQIRAVWVGBTHMJ-UHFFFAOYSA-N |

Kanonische SMILES |

[Li].C[Si](C)(C)N[Si](C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Genesis of a Powerful Base: A Technical History of Lithium Hexamethyldisilazane's Discovery and Synthesis

For Immediate Release

A cornerstone of modern synthetic chemistry, Lithium Hexamethyldisilazane (B44280) (LiHMDS), has enabled countless advancements in pharmaceuticals, materials science, and academic research. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and historical evolution of the synthesis of this pivotal non-nucleophilic base.

From Serendipity to Synthesis: The Dawn of Silylamides

The journey of LiHMDS begins in the broader exploration of organosilicon chemistry. The foundational work in the synthesis of metal silylamides was pioneered by U. Wannagat and H. Niederprüm in the early 1960s. Their research into the metallation of disilazanes laid the groundwork for the entire class of metal silylamide bases. In a seminal 1961 publication, they described the formation of alkali-metal bis-silyl-amides through the reaction of disilazanes with organolithium reagents or alkali metal amides in a benzene (B151609) suspension. This marked the first documented synthesis of a lithium silylamide, the precursor concept to what is now ubiquitously known as LiHMDS.

While Wannagat and Niederprüm's work established the fundamental chemistry, the most common and widely utilized method for preparing LiHMDS was later refined to employ the deprotonation of hexamethyldisilazane (HMDS) with n-butyllithium. This method, lauded for its high yield and relative simplicity, has become a standard procedure in many laboratories. A detailed and verified protocol for this synthesis was notably published in the esteemed collection Inorganic Syntheses in 1966, solidifying its place in the canon of reliable synthetic methods.

Over the years, further innovations in the synthesis of LiHMDS have emerged, driven by the need for cost-effective, safer, and more efficient industrial-scale production. These alternative routes include the direct reaction of lithium metal with hexamethyldisilazane and salt metathesis reactions, which avoid the use of pyrophoric organolithium reagents.

Synthesis Methodologies: A Quantitative Comparison

The table below summarizes the key quantitative data for the primary methods of LiHMDS synthesis, allowing for a clear comparison of their respective advantages and reaction parameters.

| Synthesis Method | Precursors | Reagents | Solvent | Reaction Temperature | Reaction Time | Typical Yield | Reference |

| Deprotonation of HMDS | Hexamethyldisilazane | n-Butyllithium | Hexane (B92381)/THF | 0 °C to Room Temp. | ~30 minutes | >95% | Inorganic Syntheses, 1966 |

| Salt Metathesis | Sodium Amide, Lithium Chloride | Hexamethyldisilazane | Tetrahydrofuran (B95107) (THF) | 66-67 °C (Reflux) | ~1 hour | High | GB2490964A |

| Direct Metallation | Lithium Metal | Hexamethyldisilazane | - | High Temperature | Not specified | Not specified | General method |

Experimental Protocols: A Detailed Examination

For researchers seeking to replicate these syntheses, the following detailed experimental protocols are provided for the key methods cited.

Protocol 1: Synthesis of LiHMDS via Deprotonation with n-Butyllithium

This procedure is adapted from the verified method published in Inorganic Syntheses, 1966, 8, 19-22.

Materials:

-

Hexamethyldisilazane (HMDS), freshly distilled

-

n-Butyllithium (n-BuLi) in hexane (concentration accurately determined)

-

Anhydrous tetrahydrofuran (THF) or hexane

-

Schlenk flask and standard inert atmosphere techniques (Nitrogen or Argon)

Procedure:

-

To a dried and nitrogen-flushed Schlenk flask equipped with a magnetic stir bar and a dropping funnel, add freshly distilled hexamethyldisilazane (1.05 equivalents).

-

Dissolve the HMDS in anhydrous hexane or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a standardized solution of n-butyllithium (1.0 equivalent) in hexane to the stirred HMDS solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

The resulting solution of LiHMDS is ready for use. If a solid is desired, the solvent can be removed under vacuum.

Protocol 2: Synthesis of LiHMDS via Salt Metathesis

This protocol is based on the method described in patent GB2490964A.

Materials:

-

Sodium amide (NaNH₂)

-

Lithium chloride (LiCl)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a reactor under a nitrogen atmosphere, charge sodium amide (1.0 equivalent) and lithium chloride (1.0 equivalent).

-

Add anhydrous THF to the reactor.

-

Heat the heterogeneous mixture to reflux (approximately 66-67 °C) with stirring.

-

Slowly add hexamethyldisilazane (1.0 equivalent) to the refluxing mixture over 1 hour. Ammonia (B1221849) gas will evolve during the addition.

-

After the addition is complete, continue to stir the mixture at reflux for an additional hour until ammonia evolution ceases.

-

Cool the mixture to room temperature. The precipitated sodium chloride can be removed by filtration under an inert atmosphere to yield a solution of LiHMDS in THF.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic methodologies, the following diagrams have been generated using the DOT language.

Figure 1: Comparative workflows for the synthesis of LiHMDS.

Figure 2: Step-by-step workflow for LiHMDS synthesis via deprotonation.

This guide serves as a valuable resource for understanding the historical context and practical synthesis of this compound. The provided data and protocols are intended to support the ongoing research and development efforts of the scientific community.

LiHMDS: A Technical Guide to Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a potent, non-nucleophilic base integral to modern organic synthesis. Its unique combination of strong basicity and significant steric hindrance allows for highly selective deprotonation reactions, making it an indispensable tool in the construction of complex molecules, particularly in the pharmaceutical industry.[1][2] This guide provides an in-depth overview of the physical and chemical properties of LiHMDS, detailed experimental protocols for its key applications, and visual aids to clarify its function and utility.

Core Physical and Chemical Properties

LiHMDS is a lithiated organosilicon compound that is commercially available as a white, flammable, and corrosive solid, or more commonly, as a solution in aprotic solvents like tetrahydrofuran (B95107) (THF), hexane, or toluene.[3][4] Its high reactivity necessitates handling under anhydrous and inert conditions to prevent decomposition by moisture.[4]

The defining characteristic of LiHMDS is its role as a strong, yet sterically hindered, non-nucleophilic base.[5] The bulky bis(trimethylsilyl) groups shield the nitrogen anion, preventing it from participating in nucleophilic attack while preserving its ability to abstract protons.[2] The conjugate acid of LiHMDS, hexamethyldisilazane (B44280) (HMDS), has a pKa of approximately 26-29.5 in THF, making LiHMDS less basic than other lithium amides like lithium diisopropylamide (LDA) (pKa of conjugate acid ~36), but strong enough to deprotonate a wide array of carbon acids.[3][5]

Like many organolithium reagents, the structure of LiHMDS is highly dependent on the solvent. In the solid state, it exists as a cyclic trimer.[3] In non-coordinating solvents, it forms various oligomers, while in coordinating solvents such as THF, it is predominantly a monomer-dimer equilibrium.[3] This aggregation state can influence its reactivity and selectivity in chemical transformations.

Data Presentation: Physical and Chemical Properties of LiHMDS

| Property | Value | Citations |

| Chemical Formula | LiN(Si(CH₃)₃)₂ | [3] |

| Molecular Weight | 167.33 g/mol | [3] |

| Appearance | White to colorless crystalline solid | [3][4] |

| Melting Point | 71–73 °C (160–163 °F; 344–346 K) | [3] |

| Boiling Point | 80–84 °C (at 0.001 mmHg) | [3] |

| Density | ~0.86 g/cm³ (at 25 °C) | [3] |

| Solubility | Decomposes in water. Soluble in most aprotic organic solvents (e.g., THF, hexane, toluene). | [3] |

| pKa (of conjugate acid) | ~26 (in THF) | [3][5] |

Key Synthetic Applications

The unique properties of LiHMDS make it a preferred reagent for several critical synthetic transformations where a strong, non-nucleophilic base is required to avoid side reactions.

Formation of Kinetic Enolates

LiHMDS excels at the regioselective deprotonation of unsymmetrical ketones and esters to form the less thermodynamically stable, or "kinetic," enolate.[5] This is a cornerstone of modern C-C bond formation. The base's steric bulk favors the abstraction of the less hindered proton at the alpha-position, typically at low temperatures (-78 °C), leading to the kinetic product with high selectivity. These enolates are crucial intermediates for subsequent reactions.

-

Aldol Reactions: Kinetically generated enolates can react with aldehydes or ketones to form β-hydroxy carbonyl compounds with high diastereoselectivity.

-

Alkylations: Reaction of the enolate with alkyl halides allows for the selective formation of new carbon-carbon bonds at the α-position. A notable example is the Fráter–Seebach alkylation.[5]

Deprotonation of Weak Carbon Acids

With the pKa of its conjugate acid around 26, LiHMDS is capable of deprotonating a wide range of substrates, including terminal alkynes, phosphonium (B103445) salts for the Wittig reaction, and other weakly acidic C-H bonds, to generate reactive carbanions.[2][5]

Use as a Ligand

LiHMDS can also function as a ligand in organometallic chemistry. It reacts with metal halides via salt metathesis to produce metal bis(trimethylsilyl)amides.[5] These resulting complexes are often more soluble in nonpolar organic solvents and more reactive than their halide precursors due to the lipophilic and bulky nature of the HMDS ligand.[5]

Logical Framework for LiHMDS Utility

The fundamental properties of LiHMDS directly enable its primary applications in organic synthesis.

Experimental Protocols

Strict adherence to anhydrous and anaerobic techniques is critical for all reactions involving LiHMDS. Solvents should be freshly distilled from an appropriate drying agent, and all glassware must be flame- or oven-dried before use. Reactions are typically run under an inert atmosphere of argon or nitrogen.

Protocol 1: General Procedure for Kinetic Enolate Formation from a Ketone

This protocol describes the formation of a lithium enolate from an unsymmetrical ketone, which can then be trapped with an electrophile (e.g., an alkyl halide or an aldehyde).

Materials:

-

Oven-dried, three-neck round-bottom flask with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.

-

Anhydrous tetrahydrofuran (THF).

-

Ketone substrate.

-

LiHMDS solution (typically 1.0 M in THF).

-

Electrophile (e.g., methyl iodide or benzaldehyde).

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching.

Methodology:

-

Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Substrate Addition: Add the ketone substrate (1.0 equiv) to the flask and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Deprotonation: Add the LiHMDS solution (1.05-1.1 equiv) dropwise via syringe over 5-10 minutes. The formation of the enolate is usually rapid. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Electrophilic Trap: Add the electrophile (1.0-1.2 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 1-4 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material. The reaction may require warming to a higher temperature depending on the electrophile's reactivity.

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still at low temperature.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Wittig Reaction Using LiHMDS

This protocol describes the formation of a non-stabilized ylide from a phosphonium salt, followed by its reaction with an aldehyde to form an alkene.

Materials:

-

Oven-dried, two-neck round-bottom flask with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet.

-

Anhydrous tetrahydrofuran (THF).

-

Alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) (1.0 equiv).

-

LiHMDS solution (1.0 M in THF) (1.0 equiv).

-

Aldehyde substrate (1.0 equiv).

Methodology:

-

Setup: Place the phosphonium salt in the flame-dried flask under an inert atmosphere.

-

Suspension: Add anhydrous THF to create a suspension (typically 0.2-0.5 M).

-

Ylide Formation: Cool the suspension to 0 °C in an ice-water bath. Add LiHMDS solution (1.0 equiv) dropwise via syringe.[4] A distinct color change (often to bright yellow or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30-60 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Quench the reaction with water. Extract the mixture with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine (B44618) oxide, can often be partially removed by precipitation from a nonpolar solvent mixture (e.g., hexanes/ether) or by column chromatography.

-

Purification: Concentrate the organic extracts and purify the resulting alkene by flash column chromatography.

Visualizing Experimental and Mechanistic Pathways

General Experimental Workflow for LiHMDS Reactions

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 5. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Lithium Hexamethyldisilazane: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Lithium hexamethyldisilazane (B44280) (LiHMDS) is a potent, non-nucleophilic base widely employed in organic synthesis. Its efficacy and selectivity are intrinsically linked to its aggregation state in solution, which is highly dependent on the solvent and temperature. A thorough understanding of its solution-state structure is therefore paramount for reaction optimization and mechanistic studies. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize LiHMDS, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols, tabulated spectral data, and visualizations of its structural dynamics are presented to serve as a valuable resource for researchers in the field.

Introduction

Lithium hexamethyldisilazane, with the chemical formula [(CH₃)₃Si]₂NLi, is a sterically hindered organolithium reagent. Its bulky trimethylsilyl (B98337) groups render the nitrogen atom poorly nucleophilic, making it an exceptional tool for deprotonation reactions where nucleophilic addition is an undesired side reaction. The reactivity of LiHMDS is not solely dictated by its inherent basicity but also by its aggregation state. In solution, it can exist as a monomer, dimer, trimer, or even higher-order aggregates, with the equilibrium between these species being influenced by the coordinating ability of the solvent.[1][2] Spectroscopic methods are indispensable for elucidating these structural nuances.

NMR Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for probing the solution-state structure of LiHMDS. Multinuclear NMR, including ¹H, ¹³C, ⁷Li, and ¹⁵N, provides detailed information about the chemical environment, aggregation state, and dynamics of the molecule.

¹H and ¹³C NMR Spectroscopy

Proton and carbon NMR are fundamental for confirming the identity and purity of LiHMDS. The trimethylsilyl groups give rise to characteristic sharp singlets in the ¹H and ¹³C NMR spectra. The chemical shifts of these signals are sensitive to the solvent and the aggregation state of the LiHMDS.

Table 1: ¹H and ¹³C NMR Chemical Shifts of LiHMDS in Various Solvents

| Solvent | Aggregation State | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| THF-d₈ | Monomer/Dimer Equilibrium | ~0.15 | ~5.5 | [3][4] |

| Toluene-d₈ | Dimer/Trimer Equilibrium | ~0.28 | ~6.0 | [3] |

| Benzene-d₆ | Predominantly Trimer | ~0.35 | Not Reported | Inferred from aggregation studies |

Note: Chemical shifts can vary with concentration and temperature.

⁷Li and ¹⁵N NMR Spectroscopy

Lithium-7 and Nitrogen-15 NMR are particularly informative for determining the aggregation state of LiHMDS. The chemical shifts and coupling constants are highly sensitive to the coordination environment of the lithium and nitrogen atoms. For these studies, isotopic labeling, particularly with ¹⁵N and sometimes with ⁶Li, is often employed to enhance sensitivity and simplify spectral analysis.[5]

Table 2: ⁷Li and ¹⁵N NMR Chemical Shifts for LiHMDS Aggregates

| Aggregate | Solvent System | ⁷Li Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) | ¹J(¹⁵N-⁶Li) (Hz) | Reference |

| Monomer (solvated) | THF/Toluene | ~0.8 | ~35 | ~4.5 | [3] |

| Dimer (solvated) | THF/Toluene | ~1.5 | ~42 | ~3.5 | [3] |

| Trimer | Toluene | ~1.9 | Not Reported | Not Reported | [5] |

Note: Chemical shifts are referenced to external standards (e.g., LiCl in MeOH for ⁷Li and liquid NH₃ for ¹⁵N). Coupling constants are for ⁶Li.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the LiHMDS molecule. These techniques are useful for identifying characteristic functional groups and gaining insight into the symmetry and structure of the different aggregates.

Infrared (IR) Spectroscopy

The IR spectrum of LiHMDS is characterized by strong absorptions corresponding to the vibrations of the Si-CH₃ and Si-N-Si moieties.

Table 3: Characteristic FTIR Vibrational Frequencies of LiHMDS

| Frequency (cm⁻¹) | Assignment | Intensity | Reference |

| ~2955 | ν(C-H) asymmetric | Strong | [6] |

| ~2898 | ν(C-H) symmetric | Medium | [6] |

| ~1250 | δ(Si-CH₃) symmetric | Very Strong | [7] |

| ~935 | νₐₛ(Si-N-Si) | Strong | Inferred from related compounds |

| ~840 | ρ(Si-CH₃) | Very Strong | [6] |

| ~670 | νₛ(Si-N-Si) | Medium | Inferred from related compounds |

Raman Spectroscopy

Raman spectroscopy of lithium amides can be used to differentiate between amide and imide species by observing the N-H stretching frequencies.[8] While detailed Raman spectra of LiHMDS are not extensively reported in the literature, the symmetric vibrations of the Si-N-Si backbone are expected to be Raman active and could provide valuable structural information.

Experimental Protocols

The hygroscopic and air-sensitive nature of LiHMDS necessitates the use of specialized techniques for sample preparation and handling.

General Workflow for Spectroscopic Analysis

References

- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Structure of Lithium Hexamethyldisilazide (LiHMDS) in the Presence of Hexamethylphosphoramide (HMPA). Spectroscopic and Computational Studies of Monomers, Dimers, and Triple Ions. | Semantic Scholar [semanticscholar.org]

- 6. Hexamethyldisilazane [webbook.nist.gov]

- 7. Lithium Hexamethyldisilazide | C6H18LiNSi2 | CID 2733832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural insights into the lithium amide-imide solid solution | Department of Chemistry [chem.web.ox.ac.uk]

An In-depth Technical Guide to the Safe Handling of Lithium Hexamethyldisilazide (LiHMDS)

For Researchers, Scientists, and Drug Development Professionals

Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base widely utilized in organic synthesis. Its high reactivity and pyrophoric nature demand stringent safety protocols and a thorough understanding of its properties to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety data for LiHMDS, detailed handling procedures, and emergency protocols.

Hazard Identification and Classification

LiHMDS is a hazardous chemical that presents multiple risks. It is classified as a flammable solid and, when in solution, a flammable liquid.[1] It is corrosive and causes severe skin burns and eye damage.[1] Additionally, it may cause respiratory irritation. LiHMDS reacts violently with water, releasing flammable gases.

Solutions of LiHMDS, typically in tetrahydrofuran (B95107) (THF), may carry additional hazards associated with the solvent, including the potential for peroxide formation over time.[2] Some safety data sheets for LiHMDS in THF also indicate that it is suspected of causing cancer.[3]

Quantitative Data

A clear understanding of the physical and chemical properties of LiHMDS is crucial for its safe handling. The following tables summarize key quantitative data for solid LiHMDS and a common solution in tetrahydrofuran (THF).

Table 1: Physical and Chemical Properties of Solid LiHMDS

| Property | Value | Reference |

| Chemical Formula | C₆H₁₈LiNSi₂ | [4] |

| Molecular Weight | 167.33 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 71-73 °C | [4][6] |

| Boiling Point | 115 °C @ 1 mmHg | [4] |

| Density | 0.860 g/mL at 25 °C | [4] |

| Solubility | Soluble in a variety of organic solvents such as aromatic hydrocarbons and ethers. Reacts violently with water and protic solvents. | [4][7] |

| pKa of Conjugate Acid | ~26 | [8] |

Table 2: Safety and Toxicity Data for 1M LiHMDS in THF

| Parameter | Value | Reference |

| Flash Point | -21 °C / -5.8 °F (based on THF) | [2] |

| Oral LD50 (Rat) of THF | 1650 mg/kg | [1] |

| Inhalation LC50 (Rat) of THF | 21000 ppm (3 h) | [1] |

| Incompatible Materials | Acids, Alcohols, Carbon dioxide, Esters, Halogens, Ketones, Moist air, Water, Oxidizing agents | [1] |

| Hazardous Decomposition Products | Ammonia, Caustic organic vapors, Hexamethyldisiloxane, Lithium hydroxide | [1] |

Experimental Protocols

Adherence to detailed and validated experimental protocols is paramount when working with LiHMDS. The following sections provide step-by-step procedures for the safe transfer and quenching of LiHMDS.

Protocol for Safe Transfer of LiHMDS Solution

This protocol outlines the procedure for transferring a specific volume of LiHMDS solution using a syringe and cannula under an inert atmosphere.

Materials:

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Sure/Seal™ bottle of LiHMDS solution

-

Dry, inert gas source (Nitrogen or Argon) with a bubbler

-

Gastight syringe with a Luer-lock tip, appropriately sized for the transfer volume

-

Long, stainless-steel needle (at least 18 gauge)

-

Cannula (double-tipped needle)

-

Clamps and a stand to secure the flasks

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles and face shield, and neoprene or nitrile gloves.

Procedure:

-

Preparation:

-

Ensure the receiving flask is thoroughly oven-dried and cooled under a stream of inert gas.

-

Purge the syringe with inert gas by drawing and expelling the gas at least three times.

-

Secure both the Sure/Seal™ bottle of LiHMDS and the receiving flask to a stand using clamps.

-

-

Inert Atmosphere:

-

Puncture the septum on the receiving flask with a needle connected to the inert gas line with an outlet to a bubbler to maintain a positive pressure of inert gas.

-

Briefly flush the LiHMDS bottle with inert gas by inserting a needle connected to the gas line through the septum. Ensure there is a second needle to act as a vent to prevent pressure buildup.

-

-

Transfer:

-

Carefully insert the long needle of the gastight syringe through the septum of the Sure/Seal™ bottle, ensuring the tip of the needle is below the surface of the LiHMDS solution.

-

Slowly draw the desired volume of the LiHMDS solution into the syringe.

-

To clear the needle of any solution, draw a small amount of inert gas from the headspace of the bottle into the syringe.

-

Withdraw the syringe from the LiHMDS bottle and immediately insert it into the septum of the receiving flask.

-

Slowly dispense the LiHMDS solution into the receiving flask.

-

-

Cleaning:

-

After transfer, rinse the syringe and needle immediately and carefully. Draw a small amount of a high-boiling, inert solvent (e.g., kerosene (B1165875) or mineral oil) into the syringe to quench any residual LiHMDS.

-

Expel the quenching solvent into a separate flask containing an excess of the same solvent.

-

Repeat the rinsing process with a less reactive solvent like isopropanol (B130326), followed by water.

-

Protocol for Quenching LiHMDS Reaction Mixtures

This protocol provides a safe method for neutralizing excess LiHMDS in a reaction mixture. The key is slow and controlled addition of a quenching agent in a cooled environment.

Materials:

-

Reaction flask containing the LiHMDS mixture

-

Dropping funnel or syringe pump

-

Inert gas source

-

Cooling bath (e.g., ice-water or dry ice/acetone)

-

Quenching solution (e.g., a solution of a proton source in an inert solvent, such as isopropanol in THF)

-

Personal Protective Equipment (PPE) as described above.

Procedure:

-

Preparation:

-

Ensure the reaction flask is under an inert atmosphere.

-

Cool the reaction flask to a low temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.

-

-

Quenching:

-

Slowly add the quenching solution dropwise to the cooled, stirred reaction mixture. The use of a syringe pump is highly recommended for controlled addition.

-

Monitor the reaction for any signs of an uncontrolled exotherm (e.g., rapid gas evolution, temperature increase). If this occurs, stop the addition immediately.

-

Continue the slow addition until all the reactive LiHMDS has been consumed.

-

-

Work-up:

-

Once the quenching is complete, the reaction mixture can be allowed to warm to room temperature.

-

Proceed with the standard aqueous work-up for the specific reaction.

-

Visualized Workflows and Logical Relationships

To further enhance safety and understanding, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships for handling LiHMDS.

Caption: A workflow for the safe handling of LiHMDS from preparation to disposal.

References

- 1. gelest.com [gelest.com]

- 2. fishersci.com [fishersci.com]

- 3. Lithium Bis(trimethylsilyl)amide | 4039-32-1 | TCI AMERICA [tcichemicals.com]

- 4. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]

- 5. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. suparnachemicals.co.in [suparnachemicals.co.in]

- 8. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

Understanding the Non-Nucleophilic Nature of Lithium Hexamethyldisilazide (LiHMDS): A Technical Guide

Introduction

Lithium Hexamethyldisilazide, commonly abbreviated as LiHMDS, is a potent and highly selective strong base with the chemical formula LiN(Si(CH₃)₃)₂.[1][2] It has become an indispensable tool in modern organic synthesis, prized for its ability to efficiently deprotonate a wide range of weakly acidic organic substrates while exhibiting minimal nucleophilic character.[2][3][4] This unique combination of strong basicity and steric hindrance allows for clean, high-yield reactions in the synthesis of complex molecules, particularly in the formation of crucial reactive intermediates like enolates and acetylides.[2][5] This technical guide provides an in-depth exploration of the structural and electronic factors that define the non-nucleophilic nature of LiHMDS, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Principle: Steric Hindrance

The defining characteristic of LiHMDS is its non-nucleophilic nature, which is a direct consequence of its molecular structure.[2] The central nitrogen atom, the locus of basicity, is flanked by two bulky trimethylsilyl (B98337) (TMS) groups.[6] These large, sterically demanding groups create a congested environment that effectively shields the nitrogen atom, physically preventing it from approaching and attacking electrophilic centers in a substrate.[2] Consequently, while the nitrogen anion is a powerful base capable of abstracting protons, it is an ineffective nucleophile.[7] This steric inhibition of nucleophilicity is the primary reason LiHMDS is favored in sensitive reactions where unwanted side reactions from nucleophilic attack must be avoided.[2][6]

Caption: Steric hindrance of LiHMDS favoring proton abstraction over nucleophilic attack.

Physicochemical Properties and Structural Analysis

The utility of LiHMDS is also governed by its physical properties and its tendency to form aggregates in solution, a common feature of organolithium reagents.[1][8] The degree of aggregation is highly dependent on the solvent used.

-

In Coordinating Solvents (e.g., ethers like THF, amines), LiHMDS predominantly exists as monomers and dimers.[1][8] The solvent molecules coordinate to the lithium centers, breaking up larger aggregates.

-

In Non-Coordinating Solvents (e.g., hydrocarbons like pentane, aromatics like toluene), LiHMDS forms more complex oligomers, with the trimer being a predominant form.[1][8] In the solid state, LiHMDS exists as a cyclic trimer.[1][9]

This aggregation behavior can influence the reactivity and kinetics of the base, with the monomer generally considered the most reactive species.

Caption: Solvent-dependent aggregation equilibrium of LiHMDS in solution.

Quantitative Data Summary

The following table summarizes key quantitative data for LiHMDS, with a comparison to other common bases.

| Property | LiHMDS | Lithium Diisopropylamide (LDA) |

| Molecular Formula | C₆H₁₈LiNSi₂ | C₆H₁₄LiN |

| Molecular Weight | 167.33 g/mol [10] | 107.12 g/mol |

| Appearance | White/colorless crystalline solid[10][11] | - |

| Melting Point | 71-72 °C[1] | - |

| pKa (of conjugate acid) | ~26 (in THF)[1][11] | ~36 (in THF)[1] |

| Basicity | Strong Base | Very Strong Base |

| Nucleophilicity | Very Low / Non-nucleophilic[2][7] | Low |

| Steric Hindrance | Very High[2] | High |

Data compiled from multiple sources.[1][2][7][10][11]

Application in Organic Synthesis: Enolate Formation

A primary application of LiHMDS is the regioselective deprotonation of carbonyl compounds to generate lithium enolates, which are versatile intermediates in carbon-carbon bond-forming reactions.[1][2] Its large steric bulk allows for the selective abstraction of the less sterically hindered proton, leading to the formation of the kinetic enolate. This selectivity is crucial for controlling the outcome of subsequent reactions such as alkylations and aldol (B89426) condensations.[11]

Caption: General workflow for the formation of a kinetic lithium enolate using LiHMDS.

Experimental Protocols

In Situ Preparation of LiHMDS

LiHMDS is commercially available but can also be readily prepared in situ before use.[1]

Materials:

-

Bis(trimethylsilyl)amine (HMDS), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

-

Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add bis(trimethylsilyl)amine (1.05 equivalents) to the stirred THF via syringe.

-

Add n-butyllithium (1.00 equivalent) dropwise via syringe to the solution over 10-15 minutes. A slight exotherm may be observed.

-

After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes.

-

The resulting clear, colorless to pale yellow solution of LiHMDS in THF is now ready for use as a strong, non-nucleophilic base.[1]

General Protocol for Kinetic Enolate Formation from a Ketone

This protocol describes the deprotonation of a generic ketone at the less substituted α-carbon.

Materials:

-

Ketone substrate

-

Solution of LiHMDS in THF (prepared as above or from a commercial source)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the ketone substrate (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LiHMDS solution (1.05-1.1 equivalents) dropwise to the cold ketone solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

-

The resulting solution contains the lithium enolate, which can be quenched with an electrophile (e.g., an alkyl halide, aldehyde) at -78 °C or a slightly warmer temperature as required by the specific reaction.

The non-nucleophilic character of LiHMDS is a direct result of the profound steric shielding provided by its two trimethylsilyl groups. This structural feature, combined with its strong basicity, makes it an exceptionally selective and effective reagent in organic synthesis. It allows for the clean generation of reactive intermediates by favoring proton abstraction over competitive nucleophilic addition, thereby minimizing side reactions and maximizing yields. Understanding the interplay between its structure, aggregation state in different solvents, and inherent basicity is critical for its effective application in the development of complex chemical entities in research and industry.

References

- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. What is Base - Lithium bis(trimethylsilyl)amide (LiHMDS) | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Lithium bis(trimethylsilyl)amide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. public.websites.umich.edu [public.websites.umich.edu]

- 8. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]

- 10. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 11. Lithium bis(trimethylsilyl)amide | 4039-32-1 | Benchchem [benchchem.com]

The Chameleon in the Flask: A Technical Guide to the Aggregation State of Lithium Hexamethyldisilazide (LiHMDS) in Solution

For Researchers, Scientists, and Drug Development Professionals

Lithium hexamethyldisilazide (LiHMDS) is a powerful, non-nucleophilic base indispensable in modern organic synthesis. Its efficacy and selectivity, however, are not merely inherent to the monomeric unit but are profoundly dictated by its aggregation state in solution. This aggregation, a dynamic equilibrium between monomers, dimers, and higher-order structures, is exquisitely sensitive to the surrounding solvent environment. Understanding and controlling this equilibrium is paramount for reaction optimization, reproducibility, and mechanistic elucidation. This technical guide provides an in-depth analysis of the aggregation behavior of LiHMDS in various common solvents, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Influence of the Solvent on LiHMDS Aggregation: A Quantitative Overview

The nature of the solvent—ranging from non-polar hydrocarbons to coordinating ethers and amines—plays a pivotal role in shifting the equilibrium between different LiHMDS aggregates. The general principle is a competition between self-association of LiHMDS units and their solvation by solvent molecules.

In non-polar, non-coordinating solvents such as hydrocarbons (e.g., pentane, toluene), LiHMDS tends to form higher-order aggregates to stabilize the electropositive lithium centers. In these environments, dimers and trimers are often the predominant species.[1][2] Aromatic solvents like toluene (B28343) can exhibit weak π-interactions with the lithium cation, leading to the formation of aggregates between a LiHMDS dimer and a toluene molecule.[2]

Conversely, in coordinating solvents like ethers (e.g., tetrahydrofuran (B95107), diethyl ether) and amines, solvent molecules compete with other LiHMDS units to coordinate to the lithium centers. This solvation process breaks down the larger aggregates into smaller, more reactive species. In tetrahydrofuran (THF), for instance, LiHMDS exists primarily as a mixture of monomers and dimers.[1][3][4][5] The degree of solvation is also a critical factor, with di-solvated monomers and dimers being identified as the most probable species in THF solution.[1][3][5]

The following tables summarize the quantitative data on the aggregation and solvation states of LiHMDS in different solvent systems as determined by various experimental and computational methods.

| Solvent System | Predominant Species | Aggregation Number (n) | Solvation Number (per Li) | Experimental Method(s) | Reference(s) |

| Ethereal Solvents | |||||

| Tetrahydrofuran (THF) | Monomer-Dimer Equilibrium | 1, 2 | Monomer: 2-3; Dimer: 2 | NMR Spectroscopy, DFT | [1][3][5][6] |

| Diethyl Ether (Et₂O) | Dimer | 2 | 2 | NMR Spectroscopy | [6] |

| Hydrocarbon Solvents | |||||

| Toluene | Dimer-Trimer Equilibrium | 2, 3 | - | NMR Spectroscopy, Ultrasonic Relaxation, DFT | [2][5] |

| Pentane | Dimer and higher oligomers | ≥ 2 | - | NMR Spectroscopy | [6][7] |

| Amine Solvents | |||||

| Trialkylamines (less hindered) | Mono- and Di-solvated Dimers | 2 | 1-2 | NMR Spectroscopy | [7][8] |

| Dialkylamines | Monomer-Dimer Equilibrium | 1, 2 | Monomer: 2-3 | NMR Spectroscopy | [7][8] |

Table 1: Aggregation and Solvation of LiHMDS in Common Solvents.

| Species | Solvent | Temperature (K) | Key Findings | Reference(s) |

| Monomer | THF | 298 | Highest degree of solvation is two. | [1][3][5] |

| Dimer | THF | 298 | Highest degree of solvation is two. | [1][3][5] |

| Trimer | Non-polar solvents | 298 | Formation from dimer is thermodynamically preferred over tetramer formation. | [1][3][5] |

| Tetramer | Unsolvated | - | Highest possible degree of aggregation for unsolvated LiHMDS. | [1][3][5] |

Table 2: Influence of Temperature and Solvation on Specific LiHMDS Aggregates.

Visualizing LiHMDS Aggregation Equilibria

The dynamic interplay between different LiHMDS species in solution can be represented as a series of equilibria. The following diagrams, generated using the DOT language, illustrate these relationships.

Figure 1: Equilibrium between LiHMDS aggregates in hydrocarbon versus ethereal solvents.

Experimental Determination of Aggregation State: Methodologies

The elucidation of the solution structure of LiHMDS relies on a combination of sophisticated experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the aggregation of organolithium compounds in solution.

-

Multinuclear NMR (⁶Li, ¹⁵N, ¹³C): By using isotopically labeled [⁶Li,¹⁵N]LiHMDS, researchers can directly probe the local environment of the lithium and nitrogen atoms. The chemical shifts, coupling constants (e.g., ¹J(¹⁵N-⁶Li)), and signal multiplicities provide detailed information about the aggregation state and the number of solvent molecules coordinated to the lithium cation.[6][8]

-

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. Larger aggregates diffuse more slowly than smaller ones, allowing for the direct determination of the number of species in solution and their respective sizes.[9][10]

Experimental Protocol: A General Workflow for NMR Analysis of LiHMDS Aggregation

The following diagram outlines a typical workflow for determining the aggregation state of LiHMDS using NMR spectroscopy.

Figure 2: A generalized experimental workflow for the NMR-based determination of LiHMDS aggregation.

Computational Chemistry

Density Functional Theory (DFT) calculations have become an invaluable complementary tool for studying LiHMDS aggregation.[1][3][5] These computational methods allow for the calculation of the relative energies of different aggregates and their solvated complexes, providing thermodynamic insights into the most stable species in a given solvent.[1][3][5] DFT can also be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.[1][3]

Conclusion

The aggregation state of LiHMDS in solution is a complex and dynamic phenomenon that is highly dependent on the solvent environment. A thorough understanding of these solvent-dependent equilibria is crucial for synthetic chemists seeking to optimize reaction conditions and achieve reproducible results. The judicious choice of solvent allows for the tuning of the reactivity of LiHMDS by controlling the predominant aggregation state. The combination of advanced experimental techniques, particularly multinuclear NMR spectroscopy, and computational chemistry provides a powerful approach to unraveling the intricate solution structures of this important reagent. This knowledge empowers researchers to move beyond treating LiHMDS as a simple monolith and instead leverage its chameleon-like nature to achieve greater control in chemical synthesis.

References

- 1. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Identification of Structural Changes in the Lithium Hexamethyldisilazide–Toluene System via Ultrasonic Relaxation Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Navigating the Thermal Landscape of Lithium Hexamethyldisilazane (LiHMDS) Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium hexamethyldisilazane (B44280) (LiHMDS) is a potent, non-nucleophilic base integral to a myriad of organic synthesis applications, particularly in the pharmaceutical industry. Its efficacy is intrinsically linked to its stability, a factor governed by temperature, solvent choice, and the presence of adscititious reagents. This technical guide delves into the thermal stability of LiHMDS solutions, offering a comprehensive overview of its behavior under various conditions, established experimental protocols for its analysis, and an exploration of its decomposition pathways.

Understanding the Thermal Profile of LiHMDS Solutions

The thermal stability of LiHMDS is a critical parameter that dictates its storage, handling, and reaction conditions. While comprehensive quantitative data on the thermal decomposition of LiHMDS in solution under inert atmospheres is not extensively available in public literature, existing information, primarily from safety data sheets and related studies, provides crucial insights.

A key takeaway is the pronounced reactivity of LiHMDS with moisture and air. Contact with water leads to a rapid and exothermic reaction, generating hazardous decomposition products including ammonia, hexamethyldisiloxane, and lithium hydroxide.[1][2] This reactivity underscores the necessity of handling LiHMDS solutions under strictly anhydrous and inert conditions.

One study notes the remarkable stability of LiHMDS in tetrahydrofuran (B95107) (THF) at ambient temperatures, with a decomposition rate of less than 0.0001% by weight per day.[3] The same source indicates that at 40°C, solutions may exhibit haziness over time, suggesting the onset of slow decomposition.[3] It is also reported that solid, solvent-free LiHMDS tends to volatilize without significant decomposition, a testament to the thermal robustness of the molecule itself.[4]

For analogous materials, spontaneous ignition has been reported at temperatures exceeding 170°C in the presence of air, highlighting a significant thermal hazard under non-inert conditions.

The Influence of Solvation on Stability

The stability of LiHMDS in solution is intricately linked to its aggregation state, which is in turn dictated by the solvating properties of the medium.[2][5][6][7] In non-coordinating hydrocarbon solvents, LiHMDS predominantly exists as higher-order aggregates, such as trimers and tetramers. In coordinating solvents like THF, it forms more stable, lower-order species, including solvated monomers and dimers.[2][5][6] The enhanced stability in THF can be attributed to the coordination of solvent molecules to the lithium cation, which mitigates the inherent reactivity of the amide.

Quantitative Data Summary

| Parameter | Solvent | Observation | Source |

| Decomposition Rate | THF | < 0.0001 wt. % per day at room temperature. | [3] |

| Behavior at 40°C | THF | Solutions may slowly become hazy with little detectable decomposition. | [3] |

| Solid State Behavior | - | Volatilizes without decomposition. | [4] |

| Reaction with Water | All | Rapid, exothermic decomposition. | [1][2] |

| Hazardous Decomposition Products (with water) | All | Ammonia, Hexamethyldisiloxane, Lithium Hydroxide. | [1][2] |

Experimental Protocols for Thermal Stability Assessment

To rigorously evaluate the thermal stability of LiHMDS solutions, a suite of thermoanalytical techniques should be employed. The following protocols are based on standard methodologies for air-sensitive organometallic compounds.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the onset temperature of exothermic or endothermic decomposition events and for quantifying the heat of decomposition.

Methodology:

-

Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., a glovebox). A small, precisely weighed amount of the LiHMDS solution is hermetically sealed in a stainless steel or other compatible DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC is purged with a high-purity inert gas (e.g., nitrogen or argon).

-

Thermal Program: A temperature ramp program is initiated, typically from ambient temperature to a point beyond the expected decomposition temperature. A heating rate of 2-10 °C/min is common.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify the onset temperature of any exothermic peaks, which indicate decomposition. The area under the peak is integrated to determine the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile decomposition products.

Methodology:

-

Sample Preparation: In an inert atmosphere, a small amount of the LiHMDS solution is loaded into a TGA pan.

-

Instrument Setup: The TGA is continuously purged with an inert gas.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The TGA curve, plotting mass change against temperature, is analyzed to determine the temperature at which significant mass loss occurs, indicating decomposition and volatilization of products.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique used to study the kinetics of exothermic reactions and to assess thermal runaway potential.

Methodology:

-

Sample Preparation: A sample of the LiHMDS solution is placed in a sealed, robust container (a "bomb") inside the calorimeter, all under an inert atmosphere.

-

Instrument Setup: The calorimeter is programmed to operate in a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating.

-

Adiabatic Tracking: If an exothermic reaction is detected (a rate of temperature increase above a set threshold, e.g., 0.02 °C/min), the calorimeter heaters match the sample temperature, creating an adiabatic environment. This allows for the precise measurement of the temperature and pressure rise as a function of time.

-

Data Analysis: The data provides critical safety information, including the onset temperature of self-heating, the time to maximum rate of decomposition, and the final pressure.

Visualizing Workflows and Pathways

To better illustrate the processes involved in assessing and understanding the thermal stability of LiHMDS, the following diagrams have been generated.

References

- 1. Lithium amide | H2LiN | CID 24532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Thermal decomposition of lithium amides: a matrix isolation investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lithium Bis(trimethylsilyl)amide (LiHMDS)

This guide provides a comprehensive overview of Lithium bis(trimethylsilyl)amide (LiHMDS), a pivotal reagent in modern organic synthesis. It details its chemical and physical properties, synthesis, and key applications, with a focus on its role in pharmaceutical research and development.

Core Chemical and Physical Properties

LiHMDS, with the chemical formula LiN(Si(CH₃)₃)₂, is a potent, non-nucleophilic base widely employed in organic chemistry.[1][2] Its CAS number is 4039-32-1.[1][3][4][5][6][7] The steric hindrance provided by the two bulky trimethylsilyl (B98337) groups makes it an ideal reagent for selective deprotonation reactions without the complication of nucleophilic attack.[2]

Table 1: Physicochemical Properties of LiHMDS

| Property | Value |

| CAS Number | 4039-32-1[1][3][4][5] |

| Molecular Formula | C₆H₁₈LiNSi₂[1][3][4][8] |

| Molecular Weight | 167.33 g/mol [1][3][5][8] |

| Appearance | White to colorless crystalline solid[1][3][5] |

| Melting Point | 71-72 °C[1][5][9] |

| Boiling Point | 80-84 °C at 0.001 mmHg[1] |

| Density | 0.86 g/cm³ at 25 °C[1] |

| pKa of Conjugate Acid | ~26[1] |

| Solubility | Soluble in most aprotic solvents like THF, hexane, and toluene. Decomposes in water.[1] |

Table 2: Comparison with Other Non-Nucleophilic Bases

| Base | CAS Number | Molecular Weight ( g/mol ) | pKa of Conjugate Acid (in THF) | Common Solvents |

| LiHMDS | 4039-32-1 | 167.33 | ~26-28 | THF, toluene, hexane[3] |

| NaHMDS | 1070-89-9 | 183.37 | ~26-28 | THF, hydrocarbons[3] |

| KHMDS | 40949-94-8 | 199.48 | ~26-28 | THF, ethers[3] |

| LDA | 131-49-7 | 107.12 | ~36 | THF |

Synthesis and Structure

LiHMDS is typically synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium.[1] This reaction is often performed in situ. Once formed, it can be purified by sublimation or distillation.[1] In the absence of coordinating species, LiHMDS has a tendency to aggregate and forms a cyclic trimer.[1]

Caption: Synthesis of LiHMDS from bis(trimethylsilyl)amine and n-butyllithium.

Key Applications in Organic Synthesis

The primary utility of LiHMDS stems from its character as a strong, yet non-nucleophilic base. This property is crucial for a variety of synthetic transformations.

LiHMDS is extensively used to generate kinetic enolates from ketones and esters, which are key intermediates in carbon-carbon bond-forming reactions.[8]

Caption: General scheme for kinetic enolate formation using LiHMDS.

Its strong basicity allows for the deprotonation of a wide range of substrates, including terminal alkynes and carbon acids, to generate valuable organolithium reagents.[1][2]

LiHMDS can also function as a ligand in organometallic chemistry.[2] It reacts with various metal halides to produce metal bis(trimethylsilyl)amides. These complexes are often more soluble in nonpolar organic solvents and thus more reactive than their metal halide counterparts.[1][2]

Experimental Protocols

Objective: To prepare a solution of LiHMDS for immediate use in a subsequent reaction.

Materials:

-

Bis(trimethylsilyl)amine (freshly distilled)

-

n-Butyllithium (titrated solution in hexanes)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add a slight excess (1.05 equivalents) of bis(trimethylsilyl)amine to a volume of anhydrous THF that is approximately equal to the volume of the n-butyllithium solution to be added.[10]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[10]

-

Slowly add the n-butyllithium solution dropwise down the side of the reaction flask.[10]

-

After the addition is complete, warm the reaction mixture to 0 °C and stir for 10 minutes.[10] The deprotonation will be complete, yielding a solution of LiHMDS ready for use.

Objective: To generate the lithium enolate of a ketone for subsequent alkylation.

Procedure:

-

Dissolve the ketone in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of LiHMDS (typically 1.0 M in THF) dropwise to the ketone solution.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

-

The resulting enolate solution can then be treated with an electrophile (e.g., an alkyl halide).

Caption: A typical experimental workflow for a LiHMDS-mediated alkylation reaction.

Safety and Handling

LiHMDS is a flammable, corrosive, and moisture-sensitive compound.[5] It should be handled under an inert atmosphere of nitrogen or argon.[9] Atmospheric moisture and carbon dioxide will react with LiHMDS, leading to its degradation.[11] It is crucial to store LiHMDS solutions in a cool, dry place away from heat, sparks, and open flames.[11] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

References

- 1. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Lithium bis(trimethylsilyl)amide | 4039-32-1 | Benchchem [benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]

- 6. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Lithium bis(trimethylsilyl)amide | 4039-32-1 [amp.chemicalbook.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. suparnachemicals.co.in [suparnachemicals.co.in]

Methodological & Application

The Crucial Role of LiHMDS in the Synthesis of Complex Natural Products: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as an indispensable tool in the intricate art of natural product synthesis. Its potent basicity, coupled with significant steric hindrance, allows for highly selective deprotonations, facilitating key carbon-carbon bond formations with exceptional control over stereochemistry. This non-nucleophilic character is paramount when dealing with complex, multifunctional molecules, minimizing undesired side reactions and maximizing yields of valuable intermediates.[1] This document provides detailed application notes and experimental protocols for the use of LiHMDS in the synthesis of notable natural products, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Application Note 1: Asymmetric Aldol (B89426) Condensation in the Synthesis of Bistramide D

The total synthesis of Bistramide D, a marine natural product with potent biological activity, showcases the utility of LiHMDS in a highly diastereoselective aldol reaction. This key step establishes a crucial stereocenter in the molecule's backbone. The reaction involves the formation of a lithium enolate from a chiral auxiliary-bearing ketone, followed by its reaction with an aldehyde.

Reaction Scheme: (An illustrative reaction scheme would be presented here showing the chiral ketone, LiHMDS, the aldehyde, and the resulting aldol adduct.)

Key Role of LiHMDS: LiHMDS is employed to generate the Z-enolate of the N-acetyloxazolidinone precursor with high selectivity. The steric bulk of the base directs the deprotonation to occur in a predictable manner, leading to the desired enolate geometry. This, in turn, dictates the stereochemical outcome of the subsequent aldol addition, affording the syn-aldol product with excellent diastereoselectivity.

Table 1: Quantitative Data for the Asymmetric Aldol Reaction in the Synthesis of Bistramide D

| Entry | Precursor Ketone | Aldehyde | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Chiral N-acetyloxazolidinone | (R)-2,3-O-isopropylideneglyceraldehyde | LiHMDS | THF | -78 | >95:5 | 85 |

Experimental Protocol: Asymmetric Aldol Reaction for Bistramide D Intermediate

Materials:

-

Chiral N-acetyloxazolidinone (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1.0 M solution in THF)

-

(R)-2,3-O-isopropylideneglyceraldehyde (1.2 equiv)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of the chiral N-acetyloxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

LiHMDS solution is added dropwise to the cooled solution over a period of 15 minutes. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

-

A solution of (R)-2,3-O-isopropylideneglyceraldehyde in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Caption: Workflow for the LiHMDS-mediated asymmetric aldol reaction.

Application Note 2: Enolate Formation for a Key Lactam Intermediate

In the synthesis of complex nitrogen-containing natural products, the formation of lactam rings is a common and critical step. LiHMDS is an excellent choice of base for the deprotonation of less acidic protons, such as those alpha to a carbonyl group in an amide or a sulfonamidomalonate, to initiate cyclization or further functionalization.

Reaction Scheme: (An illustrative reaction scheme would be presented here showing a sulfonamidomalonate, LiHMDS, and the resulting enolate which then undergoes a Michael-proton transfer-lactamization.)

Key Role of LiHMDS: In this example, LiHMDS acts as a strong, non-nucleophilic base to deprotonate the sulfonamidomalonate, forming the corresponding lithium enolate. The quality of the LiHMDS and precise temperature control are crucial for achieving high enantioselectivity in the subsequent Michael addition step.[2] The lithium cation is believed to play a key role as a coordinating Lewis acid in the transition state.[2]

Table 2: Quantitative Data for the Nucleophile-Catalyzed Michael-Proton Transfer-Lactamization

| Entry | Substrate | Catalyst | Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Dimethyl 2-(p-toluenesulfonamido)malonate | O-trimethylsilylquinine | LiHMDS | THF | -10 to -14 | 98 | 85 |

Experimental Protocol: LiHMDS-Mediated Enolate Formation for Lactam Synthesis

Materials:

-

Dimethyl 2-(p-toluenesulfonamido)malonate (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.15 equiv, 1.0 M solution in THF, newly opened bottle)[2]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.10 equiv)

-

O-trimethylsilylquinine (TMSQN)

-

5-Phenyl-2,4-pentadienoyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of dimethyl 2-(p-toluenesulfonamido)malonate in anhydrous THF at 0 °C under an argon atmosphere, add LiHMDS solution dropwise via syringe pump over 15 minutes.

-

The resulting yellow solution is cooled to -10 °C.

-

DBU is added in a single portion, followed by the addition of a solution of TMSQN.

-

The reaction mixture is stirred at -10 to -14 °C.[2]

-

A solution of 5-phenyl-2,4-pentadienoyl chloride in THF is added, and the reaction is stirred for several hours at this temperature.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the functionalized lactam.

Caption: Logical relationship in the synthesis of a functionalized lactam.

Conclusion

The examples provided highlight the critical role of LiHMDS in modern natural product synthesis. Its ability to generate specific enolate geometries under mild conditions with high selectivity is a recurring theme in the construction of complex molecular architectures. The protocols detailed herein serve as a practical guide for researchers aiming to leverage the unique properties of LiHMDS to achieve their synthetic goals. Careful attention to reaction conditions, particularly temperature and the quality of the reagent, is paramount to ensure reproducibility and optimal outcomes in these sensitive transformations.

References

Application Notes & Protocols: Stereoselective Enolization Using Lithium Hexamethyldisilazide (LiHMDS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lithium hexamethyldisilazide (LiHMDS) is a potent, sterically hindered, non-nucleophilic base widely employed for the regioselective and stereoselective deprotonation of carbonyl compounds to form lithium enolates.[1][2] The geometry of the resulting enolate, designated as either (E) or (Z), is critical in asymmetric synthesis as it dictates the stereochemical outcome of subsequent alkylation, aldol, and Claisen reactions. This document provides detailed protocols and mechanistic insights into achieving high stereoselectivity in LiHMDS-mediated enolizations, with a focus on the influence of reaction conditions.

The stereochemical course of enolization is highly dependent on factors such as the solvent system, the stoichiometry of the base, and the structure of the carbonyl substrate.[3][4] While enolizations in ethereal solvents like tetrahydrofuran (B95107) (THF) often favor the formation of the (Z)-enolate, the use of trialkylamine co-solvents can dramatically shift the selectivity towards the (E)-enolate.[3][5][6]

Key Factors Influencing Stereoselectivity

Several variables can be manipulated to control the stereochemical outcome of LiHMDS-mediated enolization:

-

Solvent System: The choice of solvent is paramount.

-

THF: In neat THF, LiHMDS-mediated enolizations often proceed through a monomer-based transition state, leading to moderate (Z)-selectivity for many acyclic ketones.[5]

-

Trialkylamines (e.g., Et₃N, DMEA) in Hydrocarbon Solvents (e.g., Toluene): The addition of trialkylamines can lead to a dramatic reversal in selectivity, affording high (E)-selectivity.[3][5] This is attributed to a shift in the reaction mechanism towards a dimer-based transition state where the amine plays a crucial role in the solvation sphere of the lithium cation.[3][5][7]

-

-

LiHMDS Stoichiometry: The molar ratio of LiHMDS to the carbonyl substrate is a critical determinant of stereoselectivity. Using fewer than two equivalents of LiHMDS can lead to equilibration of the initially formed kinetic enolate mixture, resulting in a loss of stereoselectivity.[3][6] An excess of LiHMDS is often necessary to trap the kinetic enolate as a mixed aggregate, thereby preventing equilibration.[3]

-

Temperature: Low temperatures, typically -78 °C, are essential for ensuring kinetic control and preventing enolate equilibration.[4]

Mechanistic Overview

The stereoselectivity of LiHMDS enolization is dictated by the geometry of the transition state during the rate-limiting proton transfer. The two primary mechanistic pathways are the monomer-based and dimer-based transition states.

Quantitative Data Summary

The following tables summarize the stereochemical outcomes of LiHMDS-mediated enolizations under various conditions for representative acyclic ketones and esters.

Table 1: Solvent-Dependent E/Z Selectivities for the Enolization of Acyclic Ketones. [3]

| Entry | Substrate (R) | Solvent System | E/Z Ratio |

| 1 | Et | Et₃N / Toluene (B28343) | >98 : 2 |

| 2 | Et | THF | 10 : 90 |

| 3 | Ph | Et₃N / Toluene | >98 : 2 |

| 4 | Ph | THF | 11 : 89 |

| 5 | t-Bu | Et₃N / Toluene | >98 : 2 |

| 6 | t-Bu | THF | 14 : 86 |

Conditions: 3.0 equiv. LiHMDS, -78 °C, followed by quenching with a suitable electrophile.

Table 2: Influence of LiHMDS Stoichiometry on E/Z Selectivity. [3]

| Entry | Substrate | Solvent System | LiHMDS (equiv.) | E/Z Ratio |

| 1 | 3-Pentanone | Et₃N / Toluene | 0.5 | 33 : 67 |

| 2 | 3-Pentanone | Et₃N / Toluene | 1.0 | 33 : 67 |

| 3 | 3-Pentanone | Et₃N / Toluene | 2.0 | >99 : 1 |

| 4 | 3-Pentanone | Et₃N / Toluene | ≥2.0 | ~110 : 1 |

Conditions: 0.10 M ketone, 1.2 M excess Et₃N in toluene at -78 °C. Ratios determined by GC analysis after quenching with Me₃SiCl.[3]

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective Enolization of Acyclic Ketones

This protocol is adapted from studies demonstrating high (E)-selectivity using a LiHMDS/Et₃N system.[3]

Materials:

-

Anhydrous Toluene

-

Anhydrous Triethylamine (B128534) (Et₃N)

-

LiHMDS (commercially available as a solution in THF/hexanes or as a solid)

-

Acyclic ketone

-

Electrophile (e.g., Trimethylsilyl chloride, Me₃SiCl)

-

Anhydrous glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous toluene and triethylamine (1.2 M excess relative to the ketone).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of LiHMDS (≥2.0 equivalents relative to the ketone) dropwise while maintaining the internal temperature at -78 °C.

-

Prepare a solution of the acyclic ketone (1.0 equivalent) in a minimal amount of anhydrous toluene.

-

Add the ketone solution dropwise to the cooled LiHMDS solution over 10-15 minutes.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Quench the reaction by the rapid addition of the desired electrophile (e.g., Me₃SiCl, 1.5 equivalents).

-

Allow the reaction to warm slowly to room temperature.

-

Perform an aqueous workup (e.g., wash with saturated aq. NH₄Cl, water, and brine).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Analyze the crude product by GC or ¹H NMR to determine the E/Z ratio of the silyl (B83357) enol ether products.

Protocol 2: General Procedure for (Z)-Selective Enolization of Acyclic Ketones

This protocol is representative of conditions that generally favor the formation of the (Z)-enolate.[5]

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

LiHMDS solution

-

Acyclic ketone

-

Electrophile (e.g., Me₃SiCl)

-

Anhydrous glassware and inert atmosphere setup

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

-

Cool the THF to -78 °C.

-

Add the LiHMDS solution (1.05-1.1 equivalents) dropwise.

-

Add a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous THF dropwise to the LiHMDS solution at -78 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Quench the enolate solution with an electrophile.

-

Work up the reaction as described in Protocol 1.

-

Determine the isomeric ratio of the products by appropriate analytical methods.

Application in Synthesis: The Ireland-Claisen Rearrangement

The stereoselective formation of enolates is crucial for subsequent stereocontrolled reactions. For example, the Ireland-Claisen rearrangement of an ester enolate provides a powerful method for the construction of carbon-carbon bonds with excellent stereocontrol. The geometry of the enolate directly translates into the relative stereochemistry of the newly formed stereocenters in the carboxylic acid product.

Enolization of an allyl ester using LiHMDS in Et₃N/toluene at -78 °C can generate a predominantly (E)-enolate, which, upon rearrangement, yields a specific diastereomer of the resulting acid.[3][6]

Conclusion

The stereoselective generation of enolates using LiHMDS is a cornerstone of modern organic synthesis. By carefully selecting the solvent system and controlling the reaction stoichiometry, chemists can access either the (E) or (Z) enolate with high fidelity. The protocols and data presented herein serve as a guide for researchers aiming to leverage this powerful methodology in the synthesis of complex molecules and for professionals in drug development where precise control of stereochemistry is essential.

References

- 1. Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary ami ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03359F [pubs.rsc.org]

- 3. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 5. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for LiHMDS-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is a strong, non-nucleophilic base that has proven to be highly effective in facilitating a variety of palladium-catalyzed cross-coupling reactions, offering advantages in terms of reactivity, selectivity, and functional group tolerance.[1][2][3][4] This document focuses on three key applications: the Sonogashira coupling of aryl fluorides, the Buchwald-Hartwig amination of aryl halides, and the α-arylation of carbonyl compounds.

LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The use of LiHMDS has enabled the efficient coupling of challenging aryl fluorides, which are often unreactive under traditional Sonogashira conditions.[5][6][7] This copper-free method avoids the use of exogenous ligands and excess amines, presenting a greener and more operationally simple alternative.[5]

Reaction Principle